[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route begins with the reaction of 1-methylpiperidine with tert-butyl chloroformate to form tert-butyl N-(1-methylpiperidin-4-yl)carbamate. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is often scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Comparison with Similar Compounds
tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but lacks the 2-aminoethyl group, resulting in different chemical and biological properties.
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: This compound contains a piperazine ring instead of a piperidine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H27N3O2 |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-8-7-14-11-5-9-16(4)10-6-11/h11,14H,5-10H2,1-4H3,(H,15,17) |
InChI Key |
OVCUYXIIQUSODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCN(CC1)C |
Origin of Product |
United States |
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